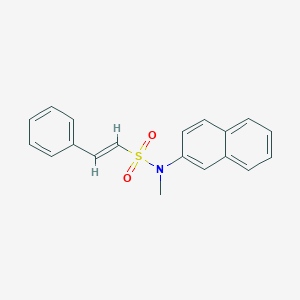

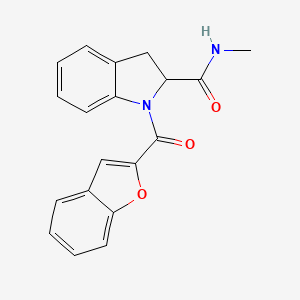

1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

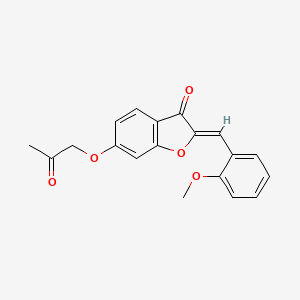

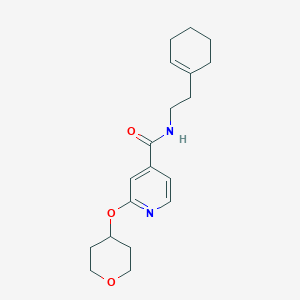

“1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) and an indoline group, which is a nitrogen-containing cycle .

Molecular Structure Analysis

The molecular structure of similar compounds shows that geometric parameters are within normal ranges. The structure often contains a benzofuran moiety and a biphenyl moiety .Applications De Recherche Scientifique

- Researchers have explored the antibacterial potential of this compound. Its structural features, including the benzofuran and indole moieties, make it an intriguing candidate for combating bacterial infections. Studies have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- The benzofuran-2-carbonyl group may contribute to anti-inflammatory effects. Researchers have examined its impact on inflammatory pathways, such as cytokine production and NF-κB signaling. Understanding these mechanisms could lead to novel anti-inflammatory therapies .

- The indole and benzofuran moieties are often associated with anticancer activity. Scientists have evaluated this compound’s potential as an antiproliferative agent against cancer cell lines. Investigations into its mode of action and selectivity are ongoing .

- The indole ring system has neuroprotective properties. Researchers have studied this compound’s ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative diseases. Further exploration is needed to uncover its full neuroprotective potential .

- Computational studies have utilized this compound as a scaffold for drug design. By modifying its substituents, researchers aim to create derivatives with improved pharmacological properties. Rational design strategies can enhance its bioavailability, selectivity, and efficacy .

- The benzofuran-2-carbonyl group contributes to the compound’s photophysical properties. Researchers have investigated its fluorescence behavior, absorption spectra, and quantum yield. These insights are valuable for applications in sensors, imaging, and optoelectronic devices .

Antibacterial Activity

Anti-Inflammatory Properties

Anticancer Research

Neuroprotective Effects

Drug Design and Optimization

Photophysical Applications

Safety And Hazards

Propriétés

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXIYGBGWSWRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)